molecular formula C7H8N4O2 B6233329 ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate CAS No. 2742657-33-4

ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate

Cat. No. B6233329
CAS RN: 2742657-33-4
M. Wt: 180.2
InChI Key:
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Description

Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate (EMT) is an organic compound belonging to the family of spiro compounds. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and other compounds. EMT has a wide range of applications in the field of drug discovery and development, as well as in the field of biochemistry and molecular biology. In

Scientific Research Applications

Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has a wide range of applications in the field of drug discovery and development, as well as in the field of biochemistry and molecular biology. It has been used in the synthesis of various pharmaceuticals and other compounds. It has also been used in the synthesis of various compounds used in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical processes. Additionally, this compound has been used in the synthesis of various compounds used in the study of protein-protein interactions, signal transduction pathways, and other cellular processes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. It is believed to interact with the active site of enzymes and receptors, thereby inhibiting their activity. Additionally, it is believed to interact with the active sites of certain proteins involved in signal transduction pathways, thereby modulating their activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, as well as modulate the activity of certain proteins involved in signal transduction pathways. Additionally, it has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate has several advantages and limitations for laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Additionally, it is relatively inexpensive and readily available, which makes it suitable for use in a variety of experiments. However, it is also a relatively toxic compound, which limits its use in certain experiments.

Future Directions

The potential future directions for ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate include its use in the synthesis of novel pharmaceuticals and other compounds, its use in the study of enzyme kinetics, receptor-ligand interactions, and other biochemical processes, its use in the study of protein-protein interactions, signal transduction pathways, and other cellular processes, and its use in the development of new anti-inflammatory drugs and immunomodulators. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more effective and safer compounds for use in laboratory experiments.

Synthesis Methods

Ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate can be synthesized by the reaction of ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylic acid with a suitable base. This reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at a temperature of 0-5°C and is typically completed in 1-2 hours. The reaction yields a white solid product which is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate involves the condensation of ethyl acetoacetate with 1,2-diaminobenzene followed by cyclization and subsequent reaction with ethyl chloroformate.", "Starting Materials": [ "Ethyl acetoacetate", "1,2-diaminobenzene", "Sodium ethoxide", "Ethyl chloroformate", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in methanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 1,2-diaminobenzene to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture and heat to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add sodium bicarbonate to neutralize the mixture.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Add ethyl chloroformate to the product and stir for 2 hours at room temperature.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the purified product from ethanol to obtain ethyl 5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate as a white solid." ] }

CAS RN

2742657-33-4

Molecular Formula

C7H8N4O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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